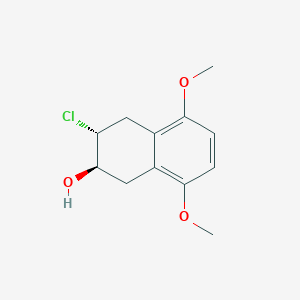
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral organic compound with two stereocenters It is a derivative of tetrahydronaphthalene, featuring chlorine and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the selective reduction of a precursor compound, such as a dihydrotetrabenazine derivative, using borane or borane complexes under low temperature conditions . This method ensures high stereoselectivity and yield, making it suitable for both laboratory and industrial production.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
Chemistry: In organic synthesis, (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol serves as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical research. It can be used to study enzyme-substrate interactions and receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific pathways or receptors. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its stereochemistry is particularly important for creating products with desired sensory properties.
作用機序
The mechanism by which (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The presence of chlorine and methoxy groups can influence its binding affinity and specificity, making it a versatile compound for studying molecular interactions .
類似化合物との比較
(2R,3R)-Tartaric acid: A chiral diol with applications in chiral synthesis and as a resolving agent.
(2R,3R)-Butanediol: Used as a chiral auxiliary and building block in organic synthesis.
(2R,3R)-Dihydrotetrabenazine: A derivative used in the treatment of neurological disorders.
Uniqueness: What sets (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol apart is its specific combination of chlorine and methoxy substituents on a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
69183-90-0 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC名 |
(2R,3R)-3-chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-3-4-12(16-2)8-6-10(14)9(13)5-7(8)11/h3-4,9-10,14H,5-6H2,1-2H3/t9-,10-/m1/s1 |
InChIキー |
NBBBCDMLBDNDOZ-NXEZZACHSA-N |
異性体SMILES |
COC1=C2C[C@H]([C@@H](CC2=C(C=C1)OC)Cl)O |
正規SMILES |
COC1=C2CC(C(CC2=C(C=C1)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















